REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:19][O:20][C:21]1[C:22]2[C:27]([C:28]([O:39][CH3:40])=[C:29]3[C:34]=1[CH:33]=[C:32]([S:35]([O-:38])(=[O:37])=[O:36])[CH:31]=[CH:30]3)=[CH:26][CH:25]=[CH:24][CH:23]=2.[Na+]>O>[CH3:19][O:20][C:21]1[C:22]2[C:27]([C:28]([O:39][CH3:40])=[C:29]3[C:34]=1[CH:33]=[C:32]([S:35]([O-:38])(=[O:36])=[O:37])[CH:31]=[CH:30]3)=[CH:26][CH:25]=[CH:24][CH:23]=2.[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
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Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium 9,10-dimethoxyanthracene-2-sulfonate
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)[O-])OC.[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Next, this mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To the resulting aqueous solution, gradually and dropwise added
|
Type
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CUSTOM
|
Details
|
the product was precipitated
|
Type
|
FILTRATION
|
Details
|
This product was taken out by filtration
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Type
|
WASH
|
Details
|
washed with 200 g of water
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Type
|
CUSTOM
|
Details
|
Next, this was dried at 40° C. under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)[O-])OC.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |